Cas no 1809-05-8 (Pentane, 3-iodo-)

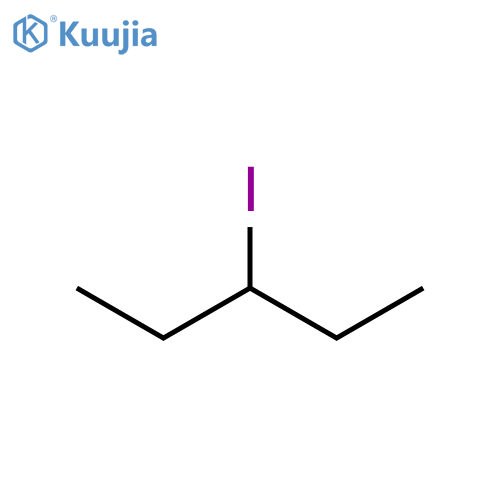

Pentane, 3-iodo- structure

商品名:Pentane, 3-iodo-

Pentane, 3-iodo- 化学的及び物理的性質

名前と識別子

-

- Pentane, 3-iodo-

- 3-IODOPENTANE

- 3-Iodo-pentane

- 3-Jod-pentan

- 3-pentyl iodide

- EINECS 217-313-5

- Pentane,3-iodo

- sek.-n-Amyljodid

- DTXSID80171025

- AMINO-PYRROL-2-YL-ACETICACID

- EN300-174910

- VRQDQJYBWZERBW-UHFFFAOYSA-N

- SCHEMBL1040739

- NS00025955

- CHEMBL177307

- 3-Jodpentan

- AKOS006283296

- FT-0601896

- 1809-05-8

-

- MDL: MFCD00013713

- インチ: InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

- InChIKey: VRQDQJYBWZERBW-UHFFFAOYSA-N

- ほほえんだ: IC(CC)CC

計算された属性

- せいみつぶんしりょう: 197.99100

- どういたいしつりょう: 197.991

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 23.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.5047

- ゆうかいてん: -85.6°C (estimate)

- ふってん: 154.22°C (estimate)

- フラッシュポイント: 44.6°C

- 屈折率: 1.4952

- PSA: 0.00000

- LogP: 2.61000

Pentane, 3-iodo- セキュリティ情報

Pentane, 3-iodo- 税関データ

- 税関コード:2903399090

- 税関データ:

中国税関コード:

2903399090概要:

290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Pentane, 3-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174910-2.5g |

3-iodopentane |

1809-05-8 | 95% | 2.5g |

$997.0 | 2023-09-20 | |

| Enamine | EN300-174910-1.0g |

3-iodopentane |

1809-05-8 | 95% | 1g |

$475.0 | 2023-06-08 | |

| Enamine | EN300-174910-10g |

3-iodopentane |

1809-05-8 | 95% | 10g |

$3845.0 | 2023-09-20 | |

| Enamine | EN300-174910-5g |

3-iodopentane |

1809-05-8 | 95% | 5g |

$1970.0 | 2023-09-20 | |

| 1PlusChem | 1P0022X4-1g |

Pentane, 3-iodo- |

1809-05-8 | 95% | 1g |

$649.00 | 2024-06-18 | |

| Aaron | AR00235G-50mg |

Pentane, 3-iodo- |

1809-05-8 | 95% | 50mg |

$177.00 | 2025-03-13 | |

| 1PlusChem | 1P0022X4-10g |

Pentane, 3-iodo- |

1809-05-8 | 95% | 10g |

$4815.00 | 2024-06-18 | |

| 1PlusChem | 1P0022X4-500mg |

Pentane, 3-iodo- |

1809-05-8 | 95% | 500mg |

$521.00 | 2024-06-18 | |

| Aaron | AR00235G-5g |

Pentane, 3-iodo- |

1809-05-8 | 95% | 5g |

$2734.00 | 2025-03-13 | |

| eNovation Chemicals LLC | K79455-1g |

3-IODOPENTANE |

1809-05-8 | 95% | 1g |

$500 | 2025-02-24 |

Pentane, 3-iodo- 関連文献

-

1. Preparation and X-ray crystal-structure determinations of structural isomers of ferrocenyl-substituted dihydrofuransNita A. Lewis,Bhavini Patel,Peter S. White J. Chem. Soc. Dalton Trans. 1983 1367

-

S. Bogdanski,A. Ashton,A. G. Fogg,D. Thorburn Burns,J. B. Headridge,Alan Sowerbutts,G. A. East,E. Bishop,L. S. Bark,J. K. Grime,A. C. Mehta,M. Jackson,M. A. Leonard,J. Warren,A. G. Smeeth,I. J. Thomson,G. C. Bell,J. A. W. Dalziel,A. V. Dangi,A. C. Oborne,T. S. West,R. M. Dagnall,P. Whitehead,G. M. Armitage,S. J. Lyle,V. C. Nair,A. Harrison,J. M. Ottaway,I. E. Davidson,W. Franklin Smyth Proc. Soc. Anal. Chem. 1972 9 182

-

3. 434. Factors in the formation of isomerically and optically pure alkyl halides. Part IV. The three dealkylation steps in phosphorus trihalide (Cl, Br, I)–alcohol systemsE. J. Coulson,W. Gerrard,H. R. Hudson J. Chem. Soc. 1965 2364

-

4. Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-eneTerry Davies,Robert N. Haszeldine,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1980 927

-

Yi-Wei Liu,Satpal Singh Badsara,Yi-Chen Liu,Chin-Fa Lee RSC Adv. 2015 5 44299

1809-05-8 (Pentane, 3-iodo-) 関連製品

- 4282-40-0(1-Iodoheptane)

- 137955-65-8(Tetradecane, 2-iodo-)

- 4282-42-2(1-Iodononane (Stabilized with Copper))

- 18589-27-0(Hexane, 2-iodo-)

- 637-97-8(2-Iodopentane)

- 557-36-8(2-OCTYL IODIDE)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量